Kumokirine: Comprehensive Physicochemical Profiling and Isolation Dynamics of a Saturated Pyrrolizidine Alkaloid
Kumokirine: Comprehensive Physicochemical Profiling and Isolation Dynamics of a Saturated Pyrrolizidine Alkaloid
Executive Summary
Kumokirine (CAS: 21284-20-8) is a complex, naturally occurring pyrrolizidine alkaloid (PA) isolated primarily from the terrestrial orchid Liparis kumokiri[1]. In the landscape of natural product drug discovery, pyrrolizidine alkaloids are often flagged for severe hepatotoxicity. However, Kumokirine distinguishes itself through a critical structural deviation: it possesses a fully saturated laburnine core rather than a 1,2-unsaturated necine base[2]. This structural causality fundamentally alters its metabolic stability, preventing the formation of toxic pyrrolic cross-linkers and opening a wider therapeutic window for its nervogenic acid derivatives[3]. This technical guide elucidates the physicochemical properties, structural rationale, and self-validating isolation protocols required for the successful extraction and characterization of Kumokirine.
Structural Chemistry & Molecular Identity
From a structural standpoint, Kumokirine is an amphiphilic macromolecule chemically defined as the N-methyl laburnine ester of kurameric acid (3,5-di-isopentenyl-4-O-glucosyloxybenzoic acid)[4].
The compound is assembled from three highly distinct chemical domains, each dictating its physical behavior:
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The Necine Base (Cationic Core): A saturated pyrrolizidine ring (laburnine) featuring an N-methyl substitution. This creates a quaternary ammonium center, endowing the molecule with a permanent positive charge regardless of the environmental pH.
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The Necic Acid Equivalent (Lipophilic Domain): Kurameric acid provides significant hydrophobic bulk due to the presence of two isopentenyl (prenyl) chains on the aromatic ring.
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The Glycosidic Moiety (Polar Domain): A β -D-glucose unit attached at the para-position of the benzoic acid, introducing dense hydrogen-bonding capacity.
This combination of a permanent cation, a polar sugar, and lipophilic prenyl groups results in a highly specific solubility profile and necessitates specialized chromatographic techniques.
Physicochemical Properties
The quantitative and qualitative physical properties of Kumokirine are summarized below to guide formulation and solvent selection.
Table 1: Physicochemical Profile of Kumokirine
| Property | Value / Description |
| Chemical Name | N-methyl laburnine ester of 3,5-di-isopentenyl-4-O-glucosyloxybenzoic acid |
| CAS Registry Number | 21284-20-8 |
| Molecular Formula | C32H48NO8+ |
| Molecular Weight | ~574.73 g/mol |
| Compound Class | Pyrrolizidine Alkaloid (Saturated Necine Base), Glycoside |
| Solubility Profile | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol |
| Charge State | Quaternary ammonium cation (Permanent positive charge) |
Data synthesized from established chemical databases and taxonomic studies[1],[5].
Isolation and Purification Protocol
Standard acid-base liquid-liquid extraction—which relies on the reversible protonation of tertiary amines—will fail for Kumokirine. Because the N-methyl group creates a permanent quaternary cation, the molecule will not partition into organic solvents at a high pH. The following protocol utilizes a self-validating ion-exchange system to selectively isolate the compound.
Step-by-Step Methodology
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Exhaustive Extraction: Macerate pulverized Liparis kumokiri aerial parts in 80% aqueous methanol (v/v) at 25°C.
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Causality: The high dielectric constant of aqueous methanol effectively disrupts the plant cellular matrix while fully solubilizing both the polar quaternary alkaloid core and its glycosidic moiety.
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Defatting and Partitioning: Concentrate the extract under reduced pressure to remove methanol, suspend the residue in distilled H2O, and partition aggressively with n-hexane.
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Causality: This removes non-polar lipids, waxes, and chlorophylls. Kumokirine remains entirely in the aqueous phase due to its cationic state and the highly polar glucose unit.
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Strong Cation-Exchange (SCX) Chromatography: Load the aqueous fraction onto a strong cation-exchange column (e.g., Dowex 50W, H+ form). Wash extensively with distilled water followed by pure methanol.
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Causality: The permanently charged N-methyl laburnine core binds ionically to the sulfonic acid groups of the resin. Neutral glycosides, flavonoids, and acidic impurities wash through. Self-Validation: If the target mass is detected in the neutral wash, it indicates a loss of the quaternary methyl group or structural misidentification.
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Targeted Cationic Elution: Elute the column with 2M methanolic ammonia or a high-ionic-strength buffer (e.g., 1M NaCl in MeOH).
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Causality: The high concentration of competing cations (NH4+ or Na+) displaces Kumokirine from the resin, releasing it into the eluate.
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Preparative RP-HPLC: Purify the concentrated eluate using a reversed-phase C18 column, employing a mobile phase of Acetonitrile/Water supplemented with 0.1% Trifluoroacetic acid (TFA).
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Causality: TFA acts as an ion-pairing agent, neutralizing the positive charge of the quaternary amine to increase its retention on the hydrophobic C18 stationary phase. The lipophilic di-isopentenyl groups then allow for baseline resolution from other closely related Liparis alkaloids like kuramerine[5].
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Fig 1. Step-by-step cation-exchange and ion-pairing isolation workflow for Kumokirine.
Analytical Characterization Workflow
To validate the structural integrity of Kumokirine post-isolation, a highly specific analytical sequence is employed:
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High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-MS) in positive mode will yield a precise molecular ion peak at m/z 574.3 [M]+. Because Kumokirine is already a cation, it requires no protonation, serving as a direct validation of the quaternary amine.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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1H NMR Causality: The N-methyl group will appear as a distinct, highly deshielded singlet (δ 3.2–3.5 ppm) due to the electron-withdrawing effect of the adjacent positive charge. The anomeric proton of the glucose moiety will appear as a doublet (δ 4.8–5.0 ppm) with a large coupling constant (J ≈ 7.5 Hz), confirming the β -D-configuration.
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13C NMR Causality: The downfield shift of the carbonyl carbon (δ ~165 ppm) confirms the intact ester linkage between the kurameric acid and the laburnine base.
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Pharmacological Relevance & Metabolic Stability
A defining bottleneck in the clinical translation of pyrrolizidine alkaloids is their severe hepatotoxicity. The toxicity of PAs is strictly dependent on the presence of a 1,2-double bond in the pyrrolizidine ring (e.g., retronecine or heliotridine bases)[2]. These unsaturated PAs are metabolized by hepatic Cytochrome P450 enzymes into highly reactive dehydropyrrolizidine (pyrrolic) alkylating agents. These electrophiles cross-link DNA and cellular proteins, leading to hepatic necrosis and veno-occlusive disease (VOD)[2].
Kumokirine bypasses this toxicological trap. Because it is an ester of laburnine—a completely saturated pyrrolizidine base—it lacks the requisite 1,2-double bond.
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Mechanistic Consequence: The absence of the double bond prevents CYP450-mediated dehydrogenation. No toxic pyrrolic metabolites are formed.
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Therapeutic Window: This structural reality effectively divorces Kumokirine from classical PA hepatotoxicity, allowing researchers to safely explore the pharmacological benefits of its nervogenic acid derivatives, which have demonstrated potent hemostatic, anti-inflammatory, and antibacterial activities in traditional medicine[3].
Fig 2. Divergent metabolic pathways of saturated Kumokirine vs. 1,2-unsaturated hepatotoxic PAs.
Conclusion
Kumokirine represents a sophisticated intersection of alkaloid and glycoside chemistry. Its saturated laburnine core exempts it from the severe hepatotoxicity typical of unsaturated pyrrolizidine alkaloids, while its amphiphilic, quaternary structure demands specialized, charge-aware extraction methodologies. By leveraging strong cation-exchange and ion-pair chromatography, researchers can achieve the high-purity yields necessary for advancing its pharmacological evaluation as a non-toxic PA derivative.
References
- BioCrick. "Kumokirine | CAS:21284-20-8 | Alkaloids | High Purity". BioCrick Chemical Database.
- Nishikawa, K. et al. (1969). "The isolation and structures of the Liparis alkaloids, (Orchidaeae) nervosine (I), kuramerine (IX), kumokirine (XIII), malaxin (XV) and auriculine (XX)". Tetrahedron, 25(13), 2723-2741.
- World Health Organization. (1988). "Pyrrolizidine alkaloids (Environmental Health Criteria 80)". INCHEM.
- Cameron, K. L. et al. "F. TRIBE MALAXIDEAE". Oxford Academic.
- Liang, et al. (2019). "Genus Liparis: A review of its traditional uses in China, phytochemistry and pharmacology". Journal of Ethnopharmacology (via ResearchGate).
